N-(4-Acetyl-6-iodopyridin-2-YL)acetamide
Description
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide is a pyridine-based acetamide derivative characterized by an acetyl group at the 4-position and an iodine atom at the 6-position of the pyridine ring. This compound’s structure combines electron-withdrawing (iodine, acetyl) and amide functionalities, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
1393554-69-2 |
|---|---|
Molecular Formula |
C9H9IN2O2 |
Molecular Weight |
304.08 g/mol |
IUPAC Name |
N-(4-acetyl-6-iodopyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9IN2O2/c1-5(13)7-3-8(10)12-9(4-7)11-6(2)14/h3-4H,1-2H3,(H,11,12,14) |
InChI Key |
LAVWDFVINKGSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)I)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-6-iodopyridin-2-YL)acetamide can be achieved through various methods. One common approach involves the reaction of 4-acetyl-6-iodopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Scientific Research Applications
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Acetyl-6-iodopyridin-2-YL)acetamide involves its interaction with specific molecular targets. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The compound is compared to other pyridine-linked acetamides with distinct substituents (Table 1). Key differences lie in the type and position of functional groups, which dictate chemical behavior and applications.
Table 1: Structural Comparison of Pyridine-Based Acetamides
Physicochemical Properties
- Solubility: The iodine atom in the target compound increases molecular weight (vs. chlorine in ) but reduces aqueous solubility compared to hydroxy- or amino-substituted analogs (e.g., ).
- Stability : The acetyl group may render the compound prone to hydrolysis under acidic/basic conditions, unlike ether-linked substituents (e.g., ethoxy in ).
Crystallographic and Structural Analysis
- The iodine atom in the target compound enhances X-ray diffraction contrast, simplifying crystallographic studies using programs like SHELXL or ORTEP . In contrast, lighter substituents (e.g., chlorine in ) require higher-resolution data for structural determination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
